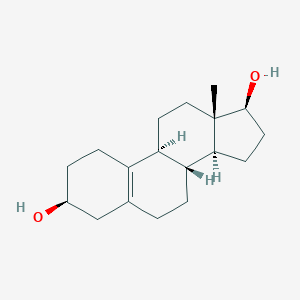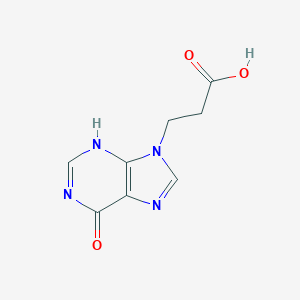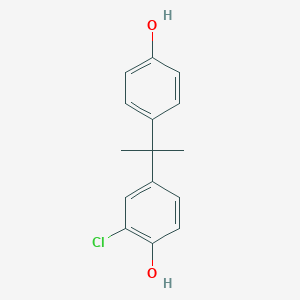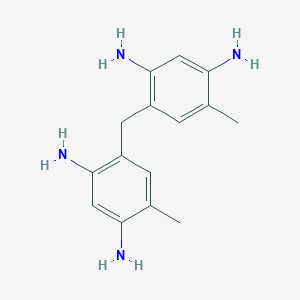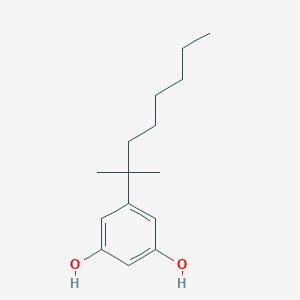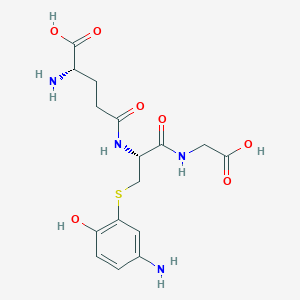![molecular formula C₃₁H₄₆O₆ B029951 (2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid CAS No. 16711-91-4](/img/structure/B29951.png)
(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
Overview
Description
Cyclopenta[a]phenanthrenes and related compounds, due to their structural complexity and biological relevance, have been subjects of extensive chemical research. These compounds often serve as key intermediates or final products in the synthesis of biologically active molecules or materials with unique properties.
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrenes involves multi-step chemical reactions, including the Stobbe condensation and aromatisation processes. For instance, the synthesis of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene derivatives employs aromatisation of diketones where both rings C and D are saturated, highlighting the complexity and precision required in synthesizing such structures (Coombs, 1966).
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrene derivatives is characterized by various functional groups, including ketones and methyl groups, contributing to their unique chemical properties. X-ray crystallography and spectroscopic methods, such as NMR, are crucial for elucidating these complex structures, providing insights into their three-dimensional configuration and reactivity (Ketuly et al., 2009).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrenes undergo various chemical reactions, including electrophilic substitution and oxidation-reduction processes, which are pivotal for modifying the compound's structure for specific applications. These reactions are often influenced by the compound's configuration and the presence of specific functional groups (Minaba & Suzuki, 1986).
Scientific Research Applications
Metabolic Pathways
- Metabolism of Polycyclic Compounds : Studies have identified that certain polycyclic compounds undergo complex metabolic processes. For instance, 9,10-Epoxy-9,10-dihydrophenanthrene is metabolized in rats into various conjugates and undergoes reactions with several compounds to form different metabolites. This indicates the intricate pathways polycyclic compounds can participate in within biological systems (Boyland & Sims, 1965).
Interaction with Cellular Systems
- Covalent Modifications in Cellular Systems : Research has shown that hydroxy-alkenals, degradation products of fatty acid hydroperoxides, interact with molecules like ethanolamine phospholipids in cellular systems to form covalent adducts. These interactions can alter cellular functions and are indicative of membrane disorders in pathophysiological states associated with oxidative stress (Bacot et al., 2007).
Chemical Synthesis and Drug Precursors
- Synthesis of Amino Acid Progenitors : The synthesis and evaluation of various esters as progenitors for amino acids like methyldopa have been studied. These compounds undergo hydrolysis to yield significant plasma levels of the amino acid, showcasing their potential as drug precursors (Saari et al., 1984).
Toxicological Studies
- Absorption and Metabolism of Environmental Pollutants : Studies on the absorption and metabolism of environmental pollutants like polycyclic aromatic hydrocarbons (PAHs) and dioxins in animal models shed light on the behavior of these compounds in biological systems. This research is crucial for understanding the environmental impact of such pollutants and their potential health risks (Laurent et al., 2002).
properties
IUPAC Name |
(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O6/c1-7-26(34)37-25-16-31(6)21-12-11-20-18(4)23(32)13-14-30(20,5)28(21)24(33)15-22(31)27(25)19(29(35)36)10-8-9-17(2)3/h9,18,20-23,25,28,32H,7-8,10-16H2,1-6H3,(H,35,36)/b27-19-/t18-,20?,21-,22-,23+,25-,28-,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLLRJYHCSQDTN-LFPDIBHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC2(C3CCC4C(C(CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]\1C[C@@]2([C@H]3CCC4[C@@H]([C@@H](CC[C@@]4([C@@H]3C(=O)C[C@H]2/C1=C(\CCC=C(C)C)/C(=O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
CAS RN |
16711-91-4 | |
| Record name | 11-Monoketofusidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




